molecular formula C16H19ClN4O3S B2787007 8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2178771-23-6

8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2787007
CAS No.: 2178771-23-6
M. Wt: 382.86
InChI Key: BVYICVYRHHKYNQ-UHFFFAOYSA-N
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Description

At position 8, it bears a 5-chloro-2-methoxybenzenesulfonyl group, which introduces electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the aromatic ring. Position 3 is substituted with a 1H-1,2,3-triazol-1-yl group, a heterocycle known for its hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

8-(5-chloro-2-methoxyphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-24-15-5-2-11(17)8-16(15)25(22,23)21-12-3-4-13(21)10-14(9-12)20-7-6-18-19-20/h2,5-8,12-14H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYICVYRHHKYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(5-chloro-2-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane (CAS Number: 2178771-23-6) is a synthetic derivative belonging to the family of azabicyclo compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN4O3SC_{16}H_{19}ClN_{4}O_{3}S with a molecular weight of 382.9 g/mol. The structural configuration includes a bicyclic azabicyclo[3.2.1]octane core, which is significant in pharmacological activity due to its ability to interact with various biological targets.

Property Value
CAS Number2178771-23-6
Molecular FormulaC₁₆H₁₉ClN₄O₃S
Molecular Weight382.9 g/mol

Pharmacological Profile

The biological activity of this compound primarily revolves around its interaction with neurotransmitter transporters and potential anticancer properties:

  • Monoamine Transporters : Research indicates that derivatives of azabicyclo[3.2.1]octane exhibit significant binding affinities for dopamine (DAT), serotonin (SERT), and norepinephrine transporters (NET). The introduction of substituents such as the triazole ring enhances selectivity and potency at these targets, reminiscent of GBR 12909 derivatives, which are known for their stimulant properties .
  • Anticancer Activity : Preliminary studies suggest that related compounds within the azabicyclo family have shown cytotoxic effects against various human cancer cell lines. For instance, compounds structurally similar to those derived from the azabicyclo framework demonstrated tumor growth inhibition comparable to established chemotherapeutics like cisplatin .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the azabicyclo scaffold significantly influence the biological activity:

  • Triazole Substitution : The presence of a triazole moiety has been linked to enhanced binding affinity at monoamine transporters.
  • Sulfonyl Group : The sulfonyl group contributes to increased lipophilicity and may facilitate better membrane permeability, enhancing overall bioavailability.

Case Study 1: Interaction with Monoamine Transporters

In a study evaluating various 8-substituted derivatives, it was found that certain modifications led to up to a 300-fold increase in selectivity for DAT over SERT, indicating potential therapeutic applications in treating disorders like ADHD and depression .

Case Study 2: Anticancer Evaluation

A series of analogs were tested against multiple cancer cell lines, revealing that specific substitutions on the azabicyclo core resulted in significant cytotoxicity. For example, one derivative exhibited IC50 values lower than those of conventional chemotherapeutics against ovarian cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related 8-azabicyclo[3.2.1]octane derivatives to highlight substituent effects on physicochemical and biological properties.

Table 1: Structural and Functional Comparisons

Compound Name Substituent at Position 8 Substituent at Position 3 Molecular Weight (g/mol) Key Differences/Effects
Target Compound 5-Chloro-2-methoxybenzenesulfonyl 1H-1,2,3-triazol-1-yl ~414.8 (calculated) Balanced electronic profile from chloro (electron-withdrawing) and methoxy (donating).
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromobenzenesulfonyl 1H-1,2,4-triazol-1-yl 397.29 Bromine’s larger atomic radius may enhance lipophilicity; 1,2,4-triazole isomerism alters hydrogen-bonding geometry.
3-(4-tert-Butyl-1H-1,2,3-triazol-1-yl)-8-(5-fluoro-2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane 5-Fluoro-2-methoxybenzenesulfonyl 4-tert-Butyl-1H-1,2,3-triazol-1-yl ~430.9 (calculated) Fluorine’s electronegativity increases polarity; tert-butyl group enhances steric bulk, potentially improving metabolic stability.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane Hydrochloride None (unsubstituted at position 8) 5-Methyl-1,2,4-oxadiazol-3-yl N/A Oxadiazole replaces triazole, altering electronic properties and possible kinase inhibition profiles.

Substituent Effects on the Benzenesulfonyl Group

  • Chloro vs. Bromo (Target vs. However, bromine’s lipophilicity could enhance membrane permeability.
  • Chloro vs. Fluoro (Target vs.

Heterocyclic Modifications at Position 3

  • 1,2,3-Triazole (Target) vs. 1,2,4-Triazole () : The 1,2,3-triazole’s vicinal nitrogen atoms facilitate stronger hydrogen bonding, while the 1,2,4-isomer may exhibit different metabolic stability due to altered enzyme recognition .
  • Triazole vs. Oxadiazole (Target vs. ) : Oxadiazoles are less polar but more rigid, which might affect bioavailability and target engagement.

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